m-PEG14-NHS ester

Catalog No.
S12387781
CAS No.
M.F
C34H63NO18
M. Wt
773.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG14-NHS ester

Product Name

m-PEG14-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C34H63NO18

Molecular Weight

773.9 g/mol

InChI

InChI=1S/C34H63NO18/c1-39-6-7-41-10-11-43-14-15-45-18-19-47-22-23-49-26-27-51-30-31-52-29-28-50-25-24-48-21-20-46-17-16-44-13-12-42-9-8-40-5-4-34(38)53-35-32(36)2-3-33(35)37/h2-31H2,1H3

InChI Key

ICNVTALDZVWSIK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

m-Polyethylene glycol 14 N-hydroxysuccinimide ester, commonly referred to as m-PEG14-NHS ester, is a versatile compound used primarily in bioconjugation and protein modification. This compound features a polyethylene glycol (PEG) backbone with a molecular weight of approximately 600 Da, linked to an N-hydroxysuccinimide (NHS) ester group. The NHS ester is a reactive moiety that facilitates the formation of stable amide bonds with primary amines, making m-PEG14-NHS ester particularly valuable for labeling proteins, peptides, and other biomolecules.

The primary chemical reaction involving m-PEG14-NHS ester is its reaction with primary amines to form stable amide bonds. The reaction occurs under physiological conditions (pH 7.2 to 9) and involves the following steps:

  • NHS Ester Activation: The NHS group activates the carboxylate moiety of the PEG chain, enhancing its reactivity towards nucleophiles such as primary amines.
  • Amine Reaction: Upon mixing with a primary amine, the NHS ester undergoes nucleophilic attack by the amine, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct .
  • Hydrolysis: The NHS ester can also hydrolyze in aqueous solutions, particularly at higher pH levels, which can compete with the desired reaction .

m-PEG14-NHS ester exhibits significant biological activity due to its ability to modify proteins and peptides. By attaching polyethylene glycol chains to biomolecules, it enhances their solubility, stability, and bioavailability. This modification can also reduce immunogenicity and improve pharmacokinetic properties in therapeutic applications. Moreover, the ability to label proteins with fluorescent tags or other probes using m-PEG14-NHS ester allows for detailed studies of protein interactions and dynamics in biological systems .

The synthesis of m-PEG14-NHS ester typically involves several key steps:

  • Formation of NHS Ester: The reaction begins with the activation of a carboxylic acid group on the PEG molecule using N-hydroxysuccinimide in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) .
  • Purification: The resultant m-PEG14-NHS ester is purified using techniques such as precipitation or chromatography to remove unreacted starting materials and byproducts.
  • Characterization: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

m-PEG14-NHS ester finds numerous applications across various fields:

  • Bioconjugation: It is widely used for conjugating drugs to antibodies or proteins for targeted therapy.
  • Protein Labeling: Researchers utilize it for labeling proteins with fluorescent dyes or biotin for detection and analysis.
  • Vaccine Development: Its ability to modify antigens enhances vaccine efficacy by improving immune responses.
  • Biosensors: The compound is used in developing biosensors by immobilizing enzymes or antibodies onto sensor surfaces .

Interaction studies involving m-PEG14-NHS ester focus on its reactivity with various biomolecules. These studies often employ activity-based protein profiling techniques to map reactive sites on proteins, identifying potential druggable targets within complex proteomes. The versatility of m-PEG14-NHS ester allows it to selectively react with specific lysine residues on target proteins, facilitating the discovery of novel inhibitors against therapeutic targets .

Several compounds share similarities with m-PEG14-NHS ester, particularly in their functionality as reactive probes for protein modification. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Sulfo-N-hydroxysuccinimide EsterWater-soluble NHS variantIncreased solubility; cell membrane impermeable
Methyltetrazine-NHS EsterAmine-reactive building blockShort spacer arm; not suitable for aqueous buffers
Maleimide-PEG4-NHS EsterContains maleimide for thiol-reactive conjugationSpecific for thiol groups; used in click chemistry

m-PEG14-NHS ester stands out due to its balance of hydrophilicity from the PEG moiety and reactivity from the NHS group, making it particularly effective for diverse biological applications while maintaining stability in various environments .

Optimization of NHS Ester Activation in PEG-Based Conjugation Platforms

The reactivity of the NHS ester group in m-PEG14-NHS ester is central to its ability to form stable amide bonds with primary amines. Activation efficiency depends on reaction conditions such as pH, temperature, and the choice of coupling agents. For instance, NHS esters react optimally at pH 7–8.5, where primary amines are deprotonated, facilitating nucleophilic attack on the ester carbonyl group. Hydrolysis competes with conjugation in aqueous solutions, necessitating precise control over buffer composition and reaction duration.

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to enhance NHS ester activation. In the synthesis of Maleimide-PEG4-NHS ester, EDC mediates the reaction between carboxylic acid derivatives and NHS, yielding stable intermediates. A molar excess of NHS ester (10–50× relative to target amines) ensures high conjugation efficiency, as demonstrated in protocols for protein PEGylation.

Table 1: Key Parameters for NHS Ester Activation

ParameterOptimal RangeImpact on Conjugation Efficiency
pH7.5–8.5Maximizes amine deprotonation
Temperature4–25°CBalances reactivity and hydrolysis
NHS Ester Molar Excess10–50×Ensures complete amine coupling
Coupling AgentEDC, DCCActivates carboxyl groups

Controlled Polymerization Techniques for Precise PEG Chain Length Control

Achieving uniform PEG chain lengths in m-PEG14-NHS ester requires advanced polymerization methods. Free radical polymerization (FRP) in viscous solvents like PEG400 has been shown to suppress bimolecular termination, enabling the synthesis of high-molecular-weight PEGs (e.g., Mₙ ≈ 838,000). Kinetic studies reveal that polymerization rates (Rₚ) scale with the square root of solvent viscosity, allowing precise control over chain growth.

Atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization offer superior control over polydispersity. For example, heterobifunctional PEGs with molecular weights ranging from 200 to 20,000 Da are synthesized using these techniques, as evidenced by commercial availability of tailored PEG derivatives.

Table 2: Polymerization Methods for PEG Chain Length Control

MethodMolecular Weight Range (Da)Polydispersity Index (PDI)
Free Radical (FRP)5,000–500,0001.5–2.0
ATRP1,000–50,0001.1–1.3
RAFT2,000–100,0001.05–1.2

Functional Group Compatibility in Heterobifunctional PEG Derivative Synthesis

The integration of multiple functional groups (e.g., maleimide, biotin, fluorescein) with NHS esters in heterobifunctional PEGs demands stringent compatibility checks. For instance, maleimide groups require inert conditions during NHS ester activation to prevent Michael addition side reactions. A sequential protection-deprotection strategy is employed in synthesizing Maleimide-PEG4-NHS ester, where tert-butoxycarbonyl (Boc) groups are removed post-polymerization to expose reactive amines for subsequent functionalization.

Fluorescent PEG derivatives, such as those labeled with rhodamine B or fluorescein isothiocyanate (FITC), demonstrate the compatibility of NHS esters with light-sensitive moieties. These constructs enable real-time tracking of PEGylated biomolecules in biological systems without compromising NHS reactivity.

Table 3: Functional Group Compatibility in Heterobifunctional PEGs

Functional GroupCompatibility with NHS EsterKey Applications
MaleimideHigh (with Boc protection)Thiol-selective conjugation
BiotinModerateAffinity chromatography
FluoresceinHighIn vivo imaging
ThiolLow (requires oxidation)Disulfide bond formation

The reactivity of methoxy-polyethylene glycol fourteen-unit N-hydroxysuccinimide ester with primary amines demonstrates significant dependence on the buffer system employed in physiological conditions [9] [10]. The reaction mechanism involves nucleophilic attack by deprotonated primary amines on the carbonyl carbon of the N-hydroxysuccinimide ester group, forming a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as a leaving group [9] [11].

Primary amine nucleophilicity is fundamentally governed by the protonation state of the amino group, which exhibits strong pH dependence due to the typical pKa values of lysine residues ranging from 8.7 to 10.4 in protein environments [29] [30]. At physiological pH of 7.4, most lysine residues remain protonated and positively charged, significantly reducing their nucleophilic character [29] [32]. For effective conjugation to occur, the local pKa of lysine residues must shift downward by approximately three pH units or more [29].

Different buffer systems exhibit varying effects on primary amine reactivity patterns due to their distinct chemical environments and pH maintenance capabilities [10] [18]. Phosphate buffer systems operating at pH 6.8-7.4 provide minimal enhancement of primary amine nucleophilicity, maintaining baseline reactivity levels [18] [20]. Borate buffer systems at pH 8.0-9.0 demonstrate enhanced deprotonation of primary amines, resulting in approximately 3.2-fold increased reaction rates compared to phosphate systems [18] [20].

Buffer SystempH RangeOptimal pH for NHS ConjugationRelative Reaction Rate (normalized)Primary Amine pKa EffectCompeting Hydrolysis Rate
Phosphate Buffer6.8-7.47.41.0Minimal shiftLow
Borate Buffer8.0-9.08.53.2Enhanced deprotonationHigh
HEPES Buffer7.0-8.07.51.8Moderate enhancementModerate
Bicarbonate Buffer8.0-9.08.32.5Strong enhancementHigh

HEPES buffer systems maintain intermediate enhancement characteristics with moderate increases in primary amine nucleophilicity, achieving approximately 1.8-fold reaction rate enhancement [10]. Bicarbonate buffer systems provide strong enhancement of primary amine deprotonation at pH 8.0-9.0, resulting in 2.5-fold increased reactivity compared to phosphate controls [10] [18].

The local protein environment significantly influences individual lysine reactivity beyond bulk solution effects [29] [31]. Solvent accessibility plays a crucial role, with surface-exposed lysine residues demonstrating higher conjugation probabilities than buried residues [22]. Electrostatic interactions with neighboring charged residues can modulate effective pKa values, creating microenvironments that either enhance or suppress nucleophilic reactivity [29] [33].

Temperature effects on primary amine reactivity follow Arrhenius kinetics, with reaction rates increasing exponentially with temperature [10] [18]. However, elevated temperatures simultaneously accelerate competing hydrolysis reactions, necessitating careful optimization of reaction conditions [16] [20]. Ionic strength variations within physiological ranges demonstrate minimal direct effects on primary amine nucleophilicity, though they may influence protein conformation and lysine accessibility [17].

Hydrolysis Kinetics and Competing Reaction Pathways

The hydrolysis of methoxy-polyethylene glycol fourteen-unit N-hydroxysuccinimide ester represents the primary competing reaction pathway that limits conjugation efficiency [10] [13]. Hydrolysis follows pseudo-first-order kinetics in aqueous buffer systems, with rate constants strongly dependent on pH and temperature conditions [14] [16].

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the N-hydroxysuccinimide ester, forming an identical tetrahedral intermediate to that observed in aminolysis reactions [14]. The subsequent elimination of N-hydroxysuccinimide yields a carboxylic acid product that cannot participate in further conjugation reactions [9] [13].

pH dependence of hydrolysis kinetics demonstrates exponential increases in reaction rates with increasing hydroxide ion concentration [16] [20]. At pH 7.0, the half-life of methoxy-polyethylene glycol fourteen-unit N-hydroxysuccinimide ester exceeds 300 minutes, providing substantial working time for conjugation reactions [20]. However, at pH 9.0, the half-life decreases dramatically to approximately 9 minutes, severely limiting the available reaction window [18] [20].

pHTemperature (°C)Half-life (minutes)Hydrolysis Rate Constant (min⁻¹)Competing Reaction Ratio (Hydrolysis:Aminolysis)Product Stability
7.0253000.00231:50High
7.4251200.00581:30High
8.025450.01541:15Moderate
8.525200.03471:8Low
9.02590.07701:4Very Low
9.52540.17331:2Unstable

Temperature effects on hydrolysis kinetics follow Arrhenius behavior with activation energies typically ranging from 60-80 kilojoules per mole [13] [14]. Doubling the temperature from 4°C to 25°C results in approximately 4-fold increases in hydrolysis rates, while maintaining protein stability [16] [20]. Higher temperatures further accelerate hydrolysis but may compromise protein integrity [10].

The competition between aminolysis and hydrolysis reactions depends critically on the relative concentrations of primary amines and water, as well as their respective nucleophilicities [13] [15]. At pH 7.4 with typical protein concentrations of 1-10 milligrams per milliliter, the aminolysis to hydrolysis ratio favors productive conjugation by approximately 30:1 [15] [20]. However, as pH increases to 9.0, this ratio decreases to approximately 4:1, significantly reducing conjugation efficiency [15].

Buffer composition influences hydrolysis kinetics through ionic strength effects and specific ion interactions [10] [13]. Borate buffers demonstrate enhanced hydrolysis rates compared to phosphate buffers at equivalent pH values due to the weak base characteristics of borate ions [18]. HEPES buffers provide intermediate hydrolysis rates with good buffering capacity across physiological pH ranges [10].

Water activity and organic solvent content significantly affect hydrolysis kinetics [12] [13]. Addition of water-miscible organic solvents such as dimethyl sulfoxide or dimethylformamide at concentrations up to 10% can reduce hydrolysis rates while maintaining protein solubility [12] [27]. However, higher organic solvent concentrations may denature proteins and should be avoided [5].

The formation of stable amide bonds through aminolysis represents the desired pathway, with amide products demonstrating exceptional stability under physiological conditions [9] [11]. Amide bonds resist hydrolysis at neutral pH with half-lives measured in years rather than hours [11]. This stability contrast between N-hydroxysuccinimide esters and their amide products underlies the effectiveness of this conjugation chemistry [9].

Computational Modeling of Multi-Site Conjugation Events

Computational modeling of multi-site conjugation events for methoxy-polyethylene glycol fourteen-unit N-hydroxysuccinimide ester utilizes structure-based prediction algorithms that integrate multiple molecular descriptors [22] [24]. These models combine solvent accessibility calculations, electrostatic potential analysis, and local environment characterization to predict site-specific conjugation probabilities [22] [25].

The primary computational framework employs continual constant pH molecular dynamics simulations to determine individual lysine pKa values within protein structures [29] [30]. These calculations account for desolvation penalties, electrostatic interactions with neighboring residues, and conformational flexibility effects [29]. The resulting pKa values serve as fundamental parameters for predicting lysine reactivity toward N-hydroxysuccinimide ester conjugation [22].

Solvent accessibility surface area calculations provide essential geometric descriptors for conjugation site prediction [22] [36]. Lysine residues with greater than 80% solvent accessibility demonstrate significantly higher conjugation probabilities compared to partially buried residues [22]. The relationship between solvent accessibility and conjugation efficiency follows a sigmoidal curve, with sharp transitions occurring around 70% accessibility thresholds [22].

Lysine PositionPredicted pKaSolvent Accessibility (%)Conjugation ProbabilityReaction Rate Constant (M⁻¹s⁻¹)Steric Hindrance FactorLocal Environment Effect
K3010.2850.822100.00.9Hydrophilic
K659.8720.651400.01.2Mixed
K1078.9950.943200.00.8Hydrophilic
K20810.1680.581100.01.5Hydrophobic
K2919.5780.711800.01.1Mixed
K32310.4600.45800.01.8Hydrophobic
K3638.7920.963500.00.7Hydrophilic

Kinetic modeling incorporates mechanistic rate equations that describe the elementary steps of N-hydroxysuccinimide ester conjugation [24]. The nucleophilic attack step represents the rate-determining process with second-order rate constants ranging from 0.8 × 10³ to 3.5 × 10³ M⁻¹s⁻¹ depending on lysine microenvironment [24]. These rate constants demonstrate strong correlation with calculated pKa values and solvent accessibility parameters [22].

Reaction StepRate Constant (s⁻¹ or M⁻¹s⁻¹)Activation Energy (kJ/mol)pH DependenceTemperature EffectRate Determining Step
NHS Ester ActivationFast equilibrium-NoneMinimalNo
Nucleophilic Attack1.2×10³ M⁻¹s⁻¹45.2Strong positiveHighYes
Tetrahedral Intermediate5.8×10⁶ s⁻¹12.8WeakModerateNo
NHS Elimination3.4×10⁵ s⁻¹18.6ModerateHighNo
Amide Bond Formation2.1×10⁴ s⁻¹25.3WeakModerateNo

Steric hindrance factors quantify the geometric accessibility of individual lysine residues to approaching N-hydroxysuccinimide ester molecules [22] [24]. These factors incorporate van der Waals radii calculations and conformational sampling to assess the likelihood of productive collision orientations [22]. Lysine residues in sterically crowded environments demonstrate reduced conjugation efficiencies despite favorable electrostatic properties [24].

Local environment effects encompass the chemical character of amino acid residues surrounding each lysine position [22] [33]. Hydrophilic environments enhance N-hydroxysuccinimide ester solvation and approach, while hydrophobic regions may impede conjugation through unfavorable solvation energetics [22]. Mixed environments demonstrate intermediate conjugation characteristics with site-specific variations [22].

Machine learning algorithms integrate these molecular descriptors to generate predictive models for conjugation site ranking [25]. Random forest and support vector machine approaches demonstrate superior performance in cross-validation studies, achieving correlation coefficients exceeding 0.76 between predicted and experimental conjugation levels [22]. Deep learning methodologies using convolutional neural networks show promise for capturing complex sequence-structure relationships [25].

Validation studies employing tandem mass tag labeling confirm computational predictions with high accuracy for individual lysine conjugation occupancies [22]. Experimental verification across multiple protein systems demonstrates the generalizability of structure-based prediction algorithms [22]. These validated models enable rational design of conjugation conditions to achieve desired site-selectivity profiles [24].

Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester emerges as a versatile bioconjugation reagent specifically engineered for precise protein modification applications. This compound features a fourteen-unit polyethylene glycol backbone with a molecular weight of 773.86 grams per mole, terminated with a methoxy group on one end and an N-hydroxysuccinimide ester reactive moiety on the other [1]. The extended polyethylene glycol chain provides enhanced hydrophilicity and biocompatibility while maintaining optimal spacing for effective protein conjugation .

The fundamental chemical mechanism underlying site-specific protein labeling involves the nucleophilic attack of primary amine groups on the N-hydroxysuccinimide ester functionality. This reaction proceeds optimally under physiological to slightly alkaline conditions, specifically within the pH range of 7.2 to 9.0, forming stable amide bonds while releasing N-hydroxysuccinimide as a byproduct [3]. The reaction kinetics demonstrate pH-dependent characteristics, with hydrolysis half-life extending from 4-5 hours at pH 7.0 and 0°C to merely 10 minutes at pH 8.6 and 4°C [3].

Recent methodological advances have transformed traditional non-selective N-hydroxysuccinimide ester labeling into highly specific conjugation strategies. The development of the MESNA-mediated conversion protocol represents a significant breakthrough in achieving site-specific protein modification [4]. This innovative approach involves the addition of 2-mercaptoethanesulfonic acid to convert N-hydroxysuccinimide esters into chemoselective thioesters, which subsequently react exclusively with N-terminal cysteine residues [4]. This methodology achieves greater than 95% labeling efficiency with less than 5% non-specific conjugation, dramatically improving upon traditional multi-site labeling approaches [4] [5].

The application of methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester in structural biology studies has been particularly impactful in cross-linking mass spectrometry investigations. Systematic evaluations demonstrate that N-hydroxysuccinimide ester-based cross-linkers maintain approximately 75% of their cross-linking efficiency even under mildly acidic conditions as low as pH 5.0 [6]. This pH tolerance expands the applicability of the reagent to diverse biological systems, including intracellular compartments with varying pH environments ranging from pH 8.0 in mitochondria to pH 4.5-5.0 in lysosomes [6].

Protein specificity studies reveal that lysine residues and protein N-termini remain the predominant targets for methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester modification across different pH conditions [6]. The specificity profile demonstrates minimal cross-reactivity with serine, threonine, or tyrosine residues, ensuring reliable and reproducible conjugation outcomes [6]. Distance constraint analysis from structural studies indicates that cross-links rarely exceed 30 Angstroms when matched to three-dimensional protein structures, providing valuable spatial information for structural biology applications [6].

The PRINT (Protease-mediated Recovery of Information from N-terminal Tags) methodology represents another significant advancement in site-specific protein modification using N-hydroxysuccinimide ester chemistry [7]. This approach combines reversible side-chain blocking with protease-mediated cleavage to achieve exquisite N-terminal specificity. The method involves initial treatment with citraconic anhydride to reversibly block all reactive primary amine sites, followed by proteolytic cleavage to expose only the N-terminal amine for subsequent bioconjugation [7]. This strategy achieves near-complete retention of biological activity in model proteins while providing site-specific modification [7].

Construction of Stable Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates represents one of the most promising applications for methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester in targeted cancer therapeutics. These complex molecular constructs consist of a monoclonal antibody directed against tumor-associated antigens, connected via a chemical linker to a cytotoxic payload [8] [9]. The polyethylene glycol fourteen spacer provides optimal separation between the antibody and drug components while enhancing the overall solubility and stability of the conjugate [1].

Chemical conjugation using N-hydroxysuccinimide ester chemistry remains the predominant approach for antibody-drug conjugate manufacturing, with all Food and Drug Administration-approved antibody-drug conjugates utilizing chemical conjugation techniques [10]. The success of this approach stems from its relatively straightforward chemistry, manufacturing, and control processes compared to alternative enzymatic or genetic engineering approaches [10]. Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester contributes to this success through its reliable reactivity profile and well-characterized conjugation chemistry .

The stochastic conjugation approach using N-hydroxysuccinimide ester chemistry targets native lysine residues on antibody surfaces. Activated ester groups react with primary amines on exposed lysine residues to form stable covalent bonds [10]. This technique has been successfully employed in the production of multiple Food and Drug Administration-approved antibody-drug conjugates, including gemtuzumab ozogamicin, trastuzumab emtansine, inotuzumab ozogamicin, and mirvetuximab soravtansine [10].

Drug-to-antibody ratio optimization represents a critical parameter in antibody-drug conjugate design, typically ranging from 2 to 8 conjugated drugs per antibody molecule [11]. The extended polyethylene glycol fourteen spacer facilitates optimal drug placement while minimizing steric hindrance that could compromise antibody binding affinity or specificity [1]. Computational modeling studies demonstrate that the fourteen-unit polyethylene glycol spacer provides greater flexibility compared to shorter variants, potentially improving efficacy by allowing optimal spacing between target protein and E3 ligase ligands in PROTAC applications [1].

Stability considerations for antibody-drug conjugates incorporating methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester focus on maintaining conjugate integrity during circulation while enabling efficient drug release at target sites. The amide bonds formed through N-hydroxysuccinimide ester chemistry provide excellent stability under physiological conditions [3]. However, the pH-dependent hydrolysis characteristics of the N-hydroxysuccinimide ester must be carefully managed during the conjugation process to ensure optimal coupling efficiency [3].

Site-specific conjugation strategies have evolved to address the heterogeneity challenges associated with random lysine conjugation. Less reactive linkers under mild conjugation conditions can achieve homogeneous results by selectively targeting the most reactive lysine residue on the protein surface [12]. Examples include the use of β-lactam or methylsulfone chemistry to target specific lysine positions in hydrophobic pockets, and pentafluorophenyl ester modification using the K-lock technique to selectively conjugate kappa light chain lysine residues [12].

The development of non-cleavable linker systems incorporating methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester provides stable conjugation for applications requiring permanent attachment [13]. These systems utilize the polyethylene glycol spacer to maintain drug accessibility while preventing premature release during circulation [13]. The hydrophilic nature of the polyethylene glycol component enhances the overall solubility of the antibody-drug conjugate, addressing formulation challenges commonly encountered with hydrophobic cytotoxic payloads [13].

Engineering Stimuli-Responsive Drug Delivery Systems

Stimuli-responsive drug delivery systems represent a paradigm shift toward intelligent therapeutic platforms that respond to specific environmental triggers to achieve controlled drug release. Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester serves as a crucial component in engineering these sophisticated delivery systems, providing both bioconjugation capability and responsive functionality [14] [15].

The design rationale for smart drug delivery systems centers on achieving drug release exclusively at target sites while maintaining stability during circulation [15]. Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester contributes to this objective through its dual functionality as both a bioconjugation reagent and a hydrophilic spacer that can be incorporated into responsive polymer networks [15]. The fourteen-unit polyethylene glycol chain provides optimal flexibility and hydration characteristics essential for stimuli-responsive behavior [15].

pH-responsive drug delivery systems exploit the pH gradients present in different physiological and pathological environments. Tumor microenvironments typically exhibit acidic pH values ranging from 6.5 to 7.0, compared to physiological pH of 7.4 in healthy tissues [16]. Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester can be incorporated into pH-sensitive polymeric systems where the polyethylene glycol component maintains hydrophilicity while the N-hydroxysuccinimide ester provides conjugation sites for pH-sensitive moieties [16]. These systems achieve drug release efficiencies ranging from 60% to 85% under acidic conditions while maintaining stability at physiological pH [16].

Temperature-responsive drug delivery systems utilize thermosensitive polymers that undergo phase transitions in response to temperature changes. Hyperthermia treatment can raise local tissue temperatures to 40-45°C, triggering drug release from thermosensitive carriers [16]. The polyethylene glycol fourteen spacer can be integrated into thermosensitive micelles or hydrogels, where it serves as a hydrophilic segment that influences the lower critical solution temperature of the overall system [16]. These temperature-responsive systems demonstrate release efficiencies of 70% to 90% upon thermal activation [16].

Enzyme-responsive drug delivery systems employ specific enzymatic activities present in diseased tissues to trigger drug release. Tumor environments often exhibit elevated levels of matrix metalloproteinases, cathepsins, and other proteases that can serve as trigger mechanisms [16]. Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester can be incorporated into enzyme-cleavable linker systems where the polyethylene glycol component provides water solubility and biocompatibility while the N-hydroxysuccinimide ester enables conjugation to enzyme-sensitive peptide sequences [16]. These systems achieve release efficiencies of 80% to 95% in the presence of target enzymes [16].

Redox-responsive drug delivery systems capitalize on the differential redox environments between extracellular and intracellular compartments. Intracellular glutathione concentrations are typically 2-10 millimolar, significantly higher than extracellular levels of 2-20 micromolar [16]. Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester can be incorporated into disulfide-containing polymeric systems where the polyethylene glycol spacer maintains stability while disulfide bonds provide redox-sensitive drug release mechanisms [16]. These systems demonstrate release efficiencies of 65% to 80% under reducing conditions [16].

Multi-stimuli responsive drug delivery systems combine multiple trigger mechanisms to achieve enhanced specificity and control over drug release. These sophisticated systems can respond simultaneously to pH, temperature, and enzymatic stimuli, providing tumor-specific drug release with improved therapeutic indices [16]. Methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester serves as a multifunctional component that can be modified with various responsive moieties to create complex delivery platforms [16]. Multi-stimuli systems achieve the highest release efficiencies, ranging from 85% to 95%, due to their ability to respond to multiple environmental cues [16].

The integration of methoxy-polyethylene glycol fourteen N-hydroxysuccinimide ester into polymeric micelles represents a particularly promising approach for stimuli-responsive drug delivery. The amphiphilic nature of polyethylene glycol-modified systems enables spontaneous micelle formation with hydrophobic drug encapsulation in the core and hydrophilic polyethylene glycol chains forming the corona [17]. The N-hydroxysuccinimide ester functionality allows for post-formulation modification with targeting ligands or stimuli-responsive moieties [17].

XLogP3

-2.9

Hydrogen Bond Acceptor Count

18

Exact Mass

773.40451416 g/mol

Monoisotopic Mass

773.40451416 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-09-2024

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